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molecular formula C10H4N2S B1601664 4,7-diethynylbenzo[c][1,2,5]thiadiazole CAS No. 316384-85-7

4,7-diethynylbenzo[c][1,2,5]thiadiazole

Cat. No. B1601664
M. Wt: 184.22 g/mol
InChI Key: MCKUTUAYYLJECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842758B2

Procedure details

4,7-Bis(trimethylsilylethynyl)benzo[c][1,2,5]thiadiazole (0.126 g, 3.83×10−4 mol), K2CO3 (0.214 g, 1.55×10−3 mol), CH2Cl2 (5.0 ml) and MeOH (5.0 ml) were added to a 100-ml round-bottom flask. The reaction mixture was stirred at room temperature for 2.5 h under Ar. The reaction mixture was fdtered and the solvent was evaporated. The residue was chromatographed on short silica gel column with CH2Cl2 as the eluent. Yield=0.0663 g (94% based on 0.126 g of 4,7-bis(trimethylsilylethynyl)benzo[c][1,2,5]thiadiazole). 1H NMR (300 MHz, CDCl3): δ 7.78 (s, 2H, Ph-H), 3.70 (s, 2H, ethynyl-H). CI MS m/z: 184.010 (M+) (calcd 184.010).
Name
4,7-Bis(trimethylsilylethynyl)benzo[c][1,2,5]thiadiazole
Quantity
0.126 g
Type
reactant
Reaction Step One
Name
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[C:15]2[C:11](=[N:12][S:13][N:14]=2)[C:10]([C:16]#[C:17][Si](C)(C)C)=[CH:9][CH:8]=1)(C)C.C([O-])([O-])=O.[K+].[K+].C(Cl)Cl>CO>[C:16]([C:10]1[C:11]2[C:15](=[N:14][S:13][N:12]=2)[C:7]([C:6]#[CH:5])=[CH:8][CH:9]=1)#[CH:17] |f:1.2.3|

Inputs

Step One
Name
4,7-Bis(trimethylsilylethynyl)benzo[c][1,2,5]thiadiazole
Quantity
0.126 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C2=NSN=C21)C#C[Si](C)(C)C
Name
Quantity
0.214 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2.5 h under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on short silica gel column with CH2Cl2 as the eluent

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(#C)C1=CC=C(C2=NSN=C21)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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